![molecular formula C16H13BrFN5O2S B2769368 N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide CAS No. 478259-97-1](/img/structure/B2769368.png)

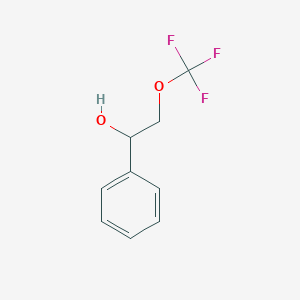

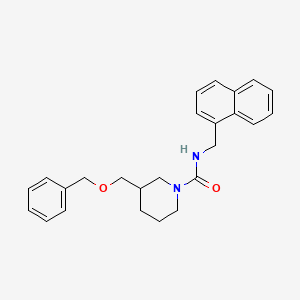

N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- The compound is a synthetic organic molecule with the following chemical structure: .

- It is classified as an amide derivative containing bromine, fluorine, and a pyridine ring.

- The compound’s IUPAC name is N-(4-Bromo-2-(Trifluoromethyl)phenyl)-3,3-dimethylbutanamide .

Synthesis Analysis

- Unfortunately, I couldn’t find specific details on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.

Molecular Structure Analysis

- The compound consists of a central amide group (carbonyl) connected to a 4-bromo-2-fluorophenyl group and a 3-pyridinyl group.

- The cyclobutyl ring and hydrazinecarbothioamide moiety contribute to its overall structure.

Chemical Reactions Analysis

- Without specific literature, it’s challenging to provide detailed chemical reactions. However, the compound’s functional groups suggest potential reactivity with nucleophiles and electrophiles.

Physical And Chemical Properties Analysis

- Density : 1.4±0.1 g/cm³

- Boiling Point : 539.2±50.0 °C at 760 mmHg

- Flash Point : 279.9±30.1 °C

- Molar Refractivity : 98.6±0.3 cm³

- Polar Surface Area : 56 Ų

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

The synthesis of derivatives starting from isonicotinic acid hydrazide has shown significant antimicrobial activities. These derivatives are synthesized through reactions involving carbon disulfide, ethyl bromide, and various aldehydes, leading to compounds with good to moderate antimicrobial activity, indicating their potential in combating microbial infections (Bayrak et al., 2009).

Microwave-Assisted Synthesis and Biological Activity

Microwave irradiation has been utilized to synthesize precursors and derivatives exhibiting antibacterial and antifungal activities. This innovative method highlights the chemical's potential in contributing to the development of new antimicrobial agents with significant efficiency (Dengale et al., 2019).

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing various heterocyclic compounds, including triazoles and thiadiazoles, which are crucial for developing novel pharmaceuticals. These compounds have been synthesized through condensation reactions, demonstrating the compound's versatility in creating diverse molecular structures with potential biological applications (Darehkordi & Ghazi, 2013).

Fluorescent Probe Development

This chemical has been part of studies aimed at developing fluorescent probes for detecting hydrazine in biological and water samples. The creation of probes with a large Stokes shift, low cytotoxicity, and the ability to quantitatively determine environmental water systems showcases the compound's application in environmental monitoring and health (Zhu et al., 2019).

DNA Binding Studies

Thiazole derivatives linked to N-phenylmorpholine have been synthesized and studied for their DNA-binding capabilities. These studies provide insights into the compound's potential in developing therapeutic agents based on DNA interaction, leading to antimicrobial and anticancer applications (Farghaly et al., 2020).

Safety And Hazards

- Safety information, risk, and hazards would require specific data from safety sheets or literature. Always handle chemicals with proper precautions.

Orientations Futures

- Investigate its potential as a drug candidate or probe for biological studies.

- Explore its reactivity in various chemical transformations.

Remember that further research and experimental data are essential to fully understand this compound’s properties and applications. If you need more detailed information, consider consulting scientific literature or experts in the field. 🌟

Propriétés

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-[(3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFN5O2S/c17-10-3-4-12(11(18)6-10)20-16(26)22-21-15(24)14-7-13(23-25-14)9-2-1-5-19-8-9/h1-6,8,14H,7H2,(H,21,24)(H2,20,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSIPJTXMNWZQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CN=CC=C2)C(=O)NNC(=S)NC3=C(C=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B2769285.png)

![3-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B2769288.png)

![1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2769291.png)

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2769293.png)

![4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2769295.png)

![1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2769301.png)